molecular formula C13H14O5S B1593446 Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate CAS No. 876063-40-0

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

Cat. No. B1593446
M. Wt: 282.31 g/mol
InChI Key: SIDMNZQKIXFCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is a chemical compound with the molecular formula C13H14O5S and a molecular weight of 282.314 . It is used for proteomics research and is not advised for medicinal, household, or other uses .


Chemical Reactions Analysis

The specific chemical reactions involving Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate are not detailed in the available sources. It’s primarily used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate are not detailed in the available sources. Its molecular formula is C13H14O5S and it has a molecular weight of 282.314 .

Scientific Research Applications

Synthesis of Bioactive Chromans

Ethyl 2-(2-hydroxyaryl)-2-oxoacetates, which include compounds related to ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, have been used in the synthesis of quaternary carbon-centered chromans. These reactions proceed smoothly under mild conditions, providing an efficient approach for creating biologically active chroman products (Hu, Guan, & Shi, 2012).

Development of Antimicrobial Agents

Research has explored the creation of novel indazole bearing oxadiazole derivatives using ethyl 2-(2,6-dioxocyclohexyl)-2-oxoacetate, a related compound. These derivatives have demonstrated promising antimicrobial activity, highlighting the potential of ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Creation of Cyclopropane Derivatives

Ethyl α-aroyl-α-diazoacetates, which are structurally similar to ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, have been used in the study of cyclopropanations. This research has led to the creation of stable cyclopropane derivatives, offering insights into the potential use of ethyl (4-cyclopropylsulfonylphenyl)oxoacetate in similar reactions (Reyes & Mead, 2015).

Exploration in Organic Synthesis

Ethyl diazoacetate, closely related to ethyl (4-cyclopropylsulfonylphenyl)oxoacetate, has been extensively used in organic synthesis. It's a key reagent for various organic reactions including the synthesis of cyclopropanes, cyclopropenes, triazoles, and pyrazolines. Its versatility in cycloaddition reactions, reactions involving transition metals, and olefinations of aldehydes makes it a valuable compound in organic chemistry (Aquino, Silva-Jr, & Ferreira, 2023)

Safety And Hazards

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate is intended for research and development use only. It is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not provided in the available sources.

properties

IUPAC Name

ethyl 2-(4-cyclopropylsulfonylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-2-18-13(15)12(14)9-3-5-10(6-4-9)19(16,17)11-7-8-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDMNZQKIXFCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650716
Record name Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-cyclopropylsulfonylphenyl)oxoacetate

CAS RN

876063-40-0
Record name Ethyl [4-(cyclopropanesulfonyl)phenyl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Bertram, D Black, PH Briner… - Journal of medicinal …, 2008 - ACS Publications
Allosteric activators of the glucose-sensing enzyme glucokinase (GK) are currently attracting much interest as potential antidiabetic therapies because they can achieve powerful blood …
Number of citations: 60 pubs.acs.org

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